molecular formula C19H19N3O4S B2931603 Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate CAS No. 1797598-57-2

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate

Cat. No. B2931603
CAS RN: 1797598-57-2
M. Wt: 385.44
InChI Key: MBSKXIBHLOJEMZ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Oxadiazole is another heterocyclic compound that often appears in various pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Novel Scaffolds for Urease Inhibition

Research has demonstrated the synthesis of novel indole-based oxadiazole scaffolds, incorporating ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate derivatives, which exhibit potent urease inhibitory activities. These compounds, through a series of chemical transformations, have shown competitive inhibition against the urease enzyme, highlighting their potential as valuable therapeutic agents in drug design programs aimed at treating diseases related to urease activity. The hemolytic study of these compounds revealed mild cytotoxicity towards cell membranes, suggesting their safer application in therapeutic contexts (Nazir et al., 2018).

Antimicrobial Activity

Another research avenue explores the synthesis of thiazole and its fused derivatives, including those related to the ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate compound. These compounds have been tested for in vitro antimicrobial activities against various bacterial and fungal isolates. The study provides insights into the structural requirements for antimicrobial efficacy, showcasing the potential of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Electronic Material Applications

On the technological front, compounds with the oxadiazole core structure have been synthesized and evaluated for their potential in photoelectronic devices. Research into thio-1,3,4-oxadiazol-2-yl derivatives, for instance, aims at industrial applications by studying their structural, optical, and thermal properties. These studies have highlighted the compounds' suitability for use in photoelectronic devices due to their thermal stability and optical properties, paving the way for their application in the development of advanced electronic materials (Shafi et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 4-oxo-4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-26-17)15-8-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSKXIBHLOJEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate

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